molecular formula C23H37NO4 B5406238 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE

Cat. No.: B5406238
M. Wt: 391.5 g/mol
InChI Key: QWLMWFREGFLQJI-UHFFFAOYSA-N
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Description

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE is a complex organic compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of adamantane derivatives with suitable alkylating agents to introduce the adamantane moiety. This is followed by the formation of the oxazolidinone ring through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety provides a rigid framework that enhances the compound’s binding affinity to its targets. The oxazolidinone ring can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core structure.

    Oxazolidinones: Compounds such as linezolid and tedizolid are well-known oxazolidinone antibiotics.

Uniqueness

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE is unique due to the combination of the adamantane moiety and the oxazolidinone ring, which imparts both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO4/c1-16(2)6-5-7-21(3)22(4,26)24(20(25)28-21)8-9-27-23-13-17-10-18(14-23)12-19(11-17)15-23/h6,17-19,26H,5,7-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLMWFREGFLQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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